molecular formula C20H20ClFKN5O5S2 B14780687 Prt 060128 (potassium)

Prt 060128 (potassium)

Katalognummer: B14780687
Molekulargewicht: 568.1 g/mol
InChI-Schlüssel: QTAKELQYFWTLOA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Elinogrel potassium is synthesized through a series of chemical reactions involving the formation of a quinazolinone core, followed by the introduction of various functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of elinogrel potassium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

Elinogrel potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving elinogrel potassium include:

Major Products Formed

The major products formed from these reactions include various derivatives of elinogrel potassium with modified functional groups, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

PRT060128, also known as Elinogrel Potassium, is a P2Y12 receptor antagonist that prevents adenosine diphosphate (ADP) from binding to platelet receptors, which impairs ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade . Elinogrel does not require metabolic activation and provides reversible, competitive, intense, and rapid platelet inhibition .

Scientific Research Applications

  • Antiplatelet Therapy Elinogrel is a novel oral and intravenous P2Y12 inhibitor . It is used in non-urgent percutaneous coronary intervention (PCI) . Elinogrel likely has a similar mechanism of action to clopidogrel .

Potassium Benefits

  • Blood Pressure Reduction Increased potassium intake, whether from supplements or foods, can lower blood pressure in individuals with prehypertension or hypertension . A high potassium intake from food sources may protect against stroke-associated death .
  • Recommended Intake An adequate intake (AI) of 4700 mg/day of potassium is recommended for adults, as it can lower blood pressure, especially with high salt intake . A systematic review suggests that increased potassium intake from supplements benefits both systolic and diastolic blood pressure in adults .

Clinical Trial Results

  • INNOVATE PCI Study A phase II safety and efficacy study of elinogrel in non-urgent PCI found that it provides reversible, competitive, intense, and rapid platelet inhibition .
  • Efficacy of EPO A study on a single high dose of erythropoietin (EPO) after successful PCI for ST-elevation myocardial infarction (STEMI) did not improve left ventricular ejection fraction (LVEF) after six weeks. However, EPO use was associated with fewer major cardiovascular events and a favorable clinical safety profile .

Wirkmechanismus

Elinogrel potassium exerts its effects by specifically and reversibly binding to the P2Y12 receptor on platelets. This binding prevents the interaction of adenosine diphosphate (ADP) with its receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. This inhibition is a crucial step in the coagulation cascade, leading to reduced platelet aggregation and thrombus formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Elinogrel potassium is similar to other P2Y12 receptor antagonists such as:

Uniqueness

Elinogrel potassium is unique due to its reversible and competitive binding to the P2Y12 receptor, as well as its oral and intravenous availability. Unlike clopidogrel, elinogrel potassium is not a prodrug and is pharmacologically active in its administered form .

Eigenschaften

Molekularformel

C20H20ClFKN5O5S2

Molekulargewicht

568.1 g/mol

IUPAC-Name

potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[7-fluoro-6-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide

InChI

InChI=1S/C20H21ClFN5O5S2.K/c1-23-15-8-12-14(9-13(15)22)25-20(30)27(18(12)28)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-7,12-15,23H,8-9H2,1H3,(H3,24,25,26,29,30);/q;+1/p-1

InChI-Schlüssel

QTAKELQYFWTLOA-UHFFFAOYSA-M

Kanonische SMILES

CNC1CC2C(CC1F)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.